

Lasiokaurinin: A Technical Deep Dive into its Chemical Properties and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Lasiokaurinin, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization.

Physicochemical Properties

Lasiokaurinin is a complex diterpenoid with the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.5 g/mol . While specific experimental data on its melting point and solubility are not readily available in the reviewed literature, its structural classification as a kaurane diterpenoid suggests it is likely a crystalline solid with limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO.



Property	Value	Source
Molecular Formula	C22H30O7	PubChem
Molecular Weight	406.5 g/mol	PubChem
IUPAC Name	[(1S,2S,5S,8R,9R,10S,11R,15 S,18R)-9,10,18-trihydroxy- 12,12-dimethyl-6-methylidene- 7-oxo-17- oxapentacyclo[7.6.2.1 ⁵ ,8.0 ¹ ,1 ¹ .0 ² ,8]octadecan-15-yl] acetate	PubChem
SMILES	CC(=0)O[C@H]1CCC([C@@ H]2[C@@]13COINVALID- LINK([C@]45[C@H]3CC INVALID-LINKC(=C)C5=0)O) (C)C	PubChem

Biological Activity: Potent Anticancer Effects

Lasiokaurinin has demonstrated significant cytotoxic activity against a variety of cancer cell lines, with a particular emphasis on breast cancer.

Cytotoxicity Against Breast Cancer Cell Lines

Studies have shown that **Lasiokaurinin**, often abbreviated as LAS, effectively inhibits the proliferation of several human breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.



Cell Line	Cancer Type	IC50 (μM)
SK-BR-3	Breast Cancer	~1-5
MDA-MB-231	Triple-Negative Breast Cancer	~1-5
BT-549	Breast Cancer	~1-5
MCF-7	Breast Cancer (ER+)	~1-5
T-47D	Breast Cancer	~1-5

These findings indicate that **Lasiokaurinin** is a potent inhibitor of breast cancer cell growth in vitro.

Antimicrobial Activity

While the primary focus of recent research has been on its anticancer properties, some derivatives of lasiokaurin have shown antimicrobial activity. For instance, a synthesized derivative, compound 16, exhibited promising activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) of 2.0 µg/mL against Staphylococcus aureus and 1.0 µg/mL against Bacillus subtilis.[1] Further investigation into the antimicrobial spectrum of **Lasiokaurinin** itself is warranted.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Lasiokaurinin exerts its anticancer effects through a multi-faceted mechanism that involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

Treatment with **Lasiokaurinin** has been shown to induce apoptosis in breast cancer cells. This is evidenced by the increased expression of key apoptotic markers such as cleaved caspase-3 and cleaved PARP.

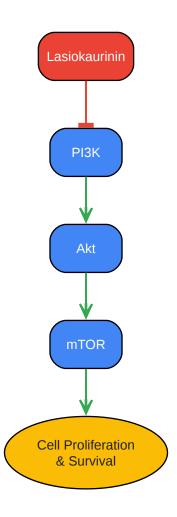
Cell Cycle Arrest at G2/M Phase



Lasiokaurinin causes an accumulation of breast cancer cells in the G2/M phase of the cell cycle, effectively preventing them from dividing and proliferating. This cell cycle arrest is associated with a significant decrease in the protein expression of CDC2 and CyclinB1, which are crucial regulators of the G2/M transition.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key molecular mechanism underlying **Lasiokaurinin**'s anticancer activity is its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a critical role in cell growth, proliferation, and survival. **Lasiokaurinin** treatment leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR in cancer cells.



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Caption: **Lasiokaurinin** inhibits the PI3K/Akt/mTOR signaling pathway.



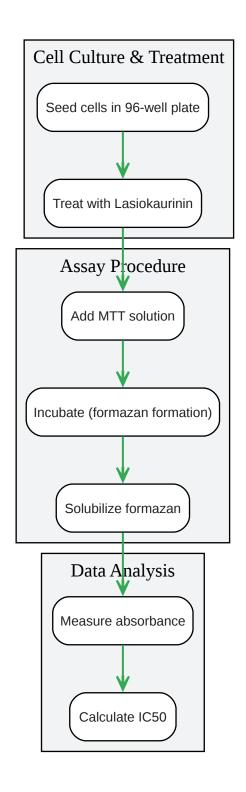
Experimental Protocols Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of **Lasiokaurinin** are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- Cell Seeding: Human breast cancer cell lines (e.g., SK-BR-3, MDA-MB-231, BT-549, MCF-7, and T-47D) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of
 Lasiokaurinin (typically ranging from 0 to 50 μM) for specific time intervals (e.g., 24, 48, 72 hours).
- MTT Incubation: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.





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Caption: Workflow for determining cytotoxicity using the MTT assay.



Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of a compound is typically determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

- Compound Preparation: A serial two-fold dilution of the test compound (e.g., Lasiokaurinin)
 is prepared in a suitable broth medium in a 96-well microtiter plate.
- Inoculum Preparation: The bacterial strain to be tested (e.g., S. aureus, B. subtilis) is cultured to a specific density (e.g., 5 x 10⁵ CFU/mL).
- Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Lasiokaurinin is a promising natural product with potent anticancer activity, particularly against breast cancer. Its mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of the critical PI3K/Akt/mTOR signaling pathway, makes it an attractive candidate for further preclinical and clinical investigation. While its antimicrobial properties are less explored, initial findings with derivatives suggest potential in this area as well. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this intriguing diterpenoid.

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References

- 1. Lasiokaurin derivatives: synthesis, antimicrobial and antitumor biological evaluation, and apoptosis-inducing effects PubMed [pubmed.ncbi.nlm.nih.gov]
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